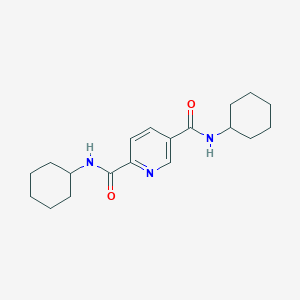

N,N'-dicyclohexylpyridine-2,5-dicarboxamide

Description

N,N'-Dicyclohexylpyridine-2,5-dicarboxamide is a pyridine-based dicarboxamide derivative characterized by two cyclohexyl groups attached to the amide nitrogen atoms at the 2- and 5-positions of the pyridine ring. While direct experimental data on this compound is sparse in the provided evidence, its structural analogs and related pyridine dicarboxamides have been extensively studied for their supramolecular, biological, and material science applications. Key properties can be inferred from compounds with similar substituents and scaffold configurations .

Properties

Molecular Formula |

C19H27N3O2 |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

2-N,5-N-dicyclohexylpyridine-2,5-dicarboxamide |

InChI |

InChI=1S/C19H27N3O2/c23-18(21-15-7-3-1-4-8-15)14-11-12-17(20-13-14)19(24)22-16-9-5-2-6-10-16/h11-13,15-16H,1-10H2,(H,21,23)(H,22,24) |

InChI Key |

HLJMETNMHHOUGR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CN=C(C=C2)C(=O)NC3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Pyridine-2,5-dicarbonyl dichloride reacts with two equivalents of dicyclohexylamine in anhydrous dichloromethane or toluene at reflux (40–80°C). Triethylamine is added to neutralize HCl, preventing acid-mediated decomposition. The reaction typically completes within 4–6 hours, yielding the target compound after aqueous workup and recrystallization.

- Dissolve pyridine-2,5-dicarbonyl dichloride (1 eq) in dry toluene.

- Add dicyclohexylamine (2.2 eq) and triethylamine (2.5 eq) dropwise under nitrogen.

- Reflux at 80°C for 6 hours.

- Cool, wash with 5% NaOH, and isolate via filtration.

- Recrystallize from ethanol to obtain white crystals (yield: 72–85%).

Challenges and Optimizations

- Steric Hindrance : Bulky cyclohexyl groups slow reaction kinetics. Extended reflux (up to 12 hours) improves conversion.

- Solvent Choice : Polar aprotic solvents (e.g., N-methylpyrrolidone) enhance solubility but complicate purification.

Coupling Agent-Mediated Synthesis

Carbodiimide-based coupling agents, such as dicyclohexylcarbodiimide (DCC), facilitate amide bond formation between pyridine-2,5-dicarboxylic acid and dicyclohexylamine. This method avoids handling corrosive acyl chlorides.

Protocol Using DCC

- Suspend pyridine-2,5-dicarboxylic acid (1 eq) in dichloromethane.

- Add DCC (2.2 eq) and catalytic dimethylaminopyridine (DMAP).

- Stir at 0°C for 30 minutes, then add dicyclohexylamine (2.2 eq).

- Warm to room temperature and stir for 24 hours.

- Filter off dicyclohexylurea byproduct and concentrate the filtrate.

- Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate the product (yield: 65–78%).

Advantages and Limitations

- Yield : Lower than acyl chloride routes due to competing side reactions.

- Byproduct Management : Dicyclohexylurea removal is critical for purity.

Alternative Routes via Pyridine Dicarboxylic Anhydrides

Pyridine-2,5-dicarboxylic anhydride offers a reactive intermediate for amidation. While literature primarily details 2,3- and 2,6-anhydrides, analogous methods apply to the 2,5 isomer.

Anhydride Ring-Opening with Dicyclohexylamine

- Reflux pyridine-2,5-dicarboxylic anhydride (1 eq) with dicyclohexylamine (2.2 eq) in glacial acetic acid.

- Stir for 1–2 hours, then pour into ice water.

- Collect precipitate and recrystallize from ethanol (yield: 60–70%).

Key Consideration : Acetic acid acts as both solvent and catalyst, promoting nucleophilic attack at the anhydride carbonyl groups.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Acyl Chloride Condensation | 72–85 | 4–6 hours | High purity, minimal byproducts | Requires corrosive reagents |

| DCC Coupling | 65–78 | 24 hours | Avoids acyl chlorides | Laborious purification, moderate yields |

| Anhydride Route | 60–70 | 1–2 hours | Mild conditions, scalable | Limited anhydride availability |

Structural Characterization and Purity Control

Post-synthetic analysis ensures product integrity:

- NMR Spectroscopy : Distinct signals for pyridine protons (δ 8.5–9.0 ppm) and cyclohexyl groups (δ 1.0–2.5 ppm).

- HPLC : Purity >98% achievable via recrystallization or chromatography.

- X-ray Crystallography : Confirms planar pyridine ring and amide geometry.

Industrial and Environmental Considerations

- Cost Efficiency : Acyl chloride methods are preferred for large-scale synthesis due to reagent affordability.

- Green Chemistry : Solvent recovery (toluene, dichloromethane) and alternative catalysts (e.g., polymer-supported reagents) reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N2,N5-dicyclohexylpyridine-2,5-dicarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

While specific applications of N,N'-dicyclohexylpyridine-2,5-dicarboxamide are not detailed in the provided search results, the broader research context of pyridine-2,5-dicarboxamides and related compounds can be explored.

Pyridine-2,5-Dicarboxamide and Derivatives: Applications and Research

General Properties and Activities: Derivatives based on pyridine-2,6- and furan-2,5-dicarboxamide scaffolds exhibit numerous chemical properties and biological activities . This makes them an exciting research topic in supramolecular and coordination chemistry, as well as in the discovery of new pharmacologically active compounds .

Antimicrobial Activities: 2,6-Pyridinecarboxamide derivatives, macrocyclic oligoamides, and hydrazides have demonstrated significant antimicrobial activities against Gram-positive and Gram-negative bacteria and fungi, comparable to reference antibiotics .

Inhibition of Collagen Biosynthesis: Diamides of pyridine-2,4- and -2,5-dicarboxylic acid have been found to be inhibitors of collagen biosynthesis in animals . These compounds can be transported into cells, where they are hydrolyzed into the active pyridine-2,4- or -2,5-dicarboxylic acid .

Neuroprotection: Metal chelators containing the pyridine-2,6-dicarboxamide and quinolone scaffold have shown neuroprotection against Aβ peptide- and H2O2-induced toxicities in neuroprotection studies employing SH-SY5Y cells .

** anticancer therapy:** Synthetic derivatives of pyridine-2,6-dicarboxamide exhibit the ability to stabilize telomeric G-quadruplex DNA, which shows the potential of applying these compounds in senescence-mediated anticancer therapy .

Additional biological activities: A vast number of nitrogen-containing heterocyclic compounds are known to exhibit a wide range of pharmacological activities including anticancer, anti-HIV, antimalaria, anti-tubercular, anti-microbial and diabetic activities .

Research Examples

italicized text

Synthesis and structural characterization: Synthesis and structural characterization of pyridine-2,6 dicarboxamides was achieved through a condensation reaction of the appropriate acyl chlorides and aromatic amides .

- Successful syntheses were confirmed with NMR spectroscopy .

- Crystallographic studies allowed for the indication of supramolecular features of the crystals under investigation .

- Hirshfeld surface analysis allowed for calculation of a distribution of intermolecular contacts in the dicarboxamide crystals .

Cu(III)–OH Bond Distance Determination: The stretching frequency, ν(Cu–O), of the [CuOH]2+ core in the complexes LCuOH (L = N,N′-bis(2,6-diisopropyl-4-R-phenyl)pyridine-2,6-dicarboxamide, R = H or NO2, or N,N′ was determined .

Relevant compounds

5-N-(2-aminoethyl)pyridine-2,5-dicarboxamide: PubChem CID 20834948

Mechanism of Action

The mechanism of action of N2,N5-dicyclohexylpyridine-2,5-dicarboxamide involves its ability to interact with specific molecular targets through hydrogen bonding and coordination with metal ions. The compound can bind to metal centers in enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the specific target and context.

Comparison with Similar Compounds

Key Research Findings and Inferences

Gelation Efficiency : Cyclohexyl substituents in the target compound may limit gelation in aqueous systems but improve compatibility with hydrophobic matrices.

Structural Rigidity : The 2,5-dicarboxamide configuration supports linear assembly, contrasting with the helical structures of 3,5-isomers.

Biological Limitations : Without a dihydropyridine core or bioactive substituents, the target compound is less likely to exhibit significant pharmacological activity compared to analogs like 6o or F-27 .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N'-dicyclohexylpyridine-2,5-dicarboxamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : React pyridine-2,5-dicarboxylic acid with thionyl chloride (SOCl₂) to activate the carboxylic acid groups, forming the corresponding acid chloride.

- Step 2 : Condense the acid chloride with dicyclohexylamine in a dry solvent (e.g., DMF or toluene) under reflux (80–100°C) for 12–24 hours.

- Step 3 : Purify the product via column chromatography or recrystallization from methanol/chloroform mixtures.

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

- Methodology :

- Step 1 : Grow single crystals via slow evaporation of a saturated acetonitrile or DMSO solution.

- Step 2 : Collect X-ray diffraction data using a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Step 3 : Refine the structure using SHELXL (SHELX-2018) software, applying full-matrix least-squares methods.

- Key Findings :

- Intramolecular N–H⋯O hydrogen bonds form seven-membered rings.

- Intermolecular C–H⋯O and N–H⋯O interactions create a 3D supramolecular network.

- Example: In analogous compounds, C–H⋯O contacts contribute ~35% to Hirshfeld surfaces .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

- Methodology :

- FT-IR : Identify amide I (C=O stretch, ~1680 cm⁻¹) and amide II (N–H bend, ~1550 cm⁻¹) bands.

- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ as solvent. Key signals include aromatic protons (δ 8.2–9.3 ppm) and cyclohexyl CH₂ groups (δ 1.2–2.1 ppm).

- LC-MS : Confirm molecular weight ([M+H]⁺ expected at m/z ~430).

Advanced Research Questions

Q. How do intermolecular interactions dictate supramolecular assembly in solvents, and can this compound form functional gels?

- Methodology :

- Step 1 : Dissolve the compound in DMSO or DMF and titrate with water (5–30% v/v).

- Step 2 : Assess gelation via inversion test. Characterize gel morphology using SEM/TEM.

- Step 3 : Analyze solvent-mediated self-assembly via XRD and FT-IR.

- Key Findings :

- In related pyridinedicarboxamides, water content modulates π-π stacking and hydrogen bonding, leading to gel-crystal transitions.

- Mechanical strength of gels correlates with solvent polarity and alkyl substituents .

Q. What computational strategies predict the electronic structure and interaction energies of this compound?

- Methodology :

- Step 1 : Optimize geometry using DFT (e.g., B3LYP/6-31G(d,p)) in Gaussian 08.

- Step 2 : Calculate Hirshfeld surfaces and fingerprint plots via Crystal Explorer 17.

- Step 3 : Perform energy decomposition analysis (EDA) to quantify electrostatic vs. dispersion contributions.

- Key Insights :

- For a tricationic analog, electrostatic forces dominate lattice stabilization (~60% of total interaction energy) .

Q. Can this compound act as a ligand in coordination polymers, and what catalytic properties arise?

- Methodology :

- Step 1 : Synthesize a Co(II) coordination polymer by reacting the compound with Co(NO₃)₂·6H₂O under hydrothermal conditions (120°C, 48 hrs).

- Step 2 : Characterize the polymer via single-crystal XRD, TGA, and UV-vis spectroscopy.

- Step 3 : Test photocatalytic activity (e.g., methylene blue degradation under visible light).

- Key Findings :

- Analogous pyridinedicarboxamide-based polymers exhibit photocatalytic efficiency >80% under optimized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.